molecular formula C10H14Cl2 B103686 1,3-Dichloroadamantane CAS No. 16104-50-0

1,3-Dichloroadamantane

Cat. No. B103686
CAS RN: 16104-50-0
M. Wt: 205.12 g/mol
InChI Key: DZLCQHWJVJXVES-UHFFFAOYSA-N
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Description

1,3-Dichloroadamantane is a chemical compound with the formula C10H14Cl2. Its molecular weight is 205.124 . It is also known by other names such as Adamantane, 1,3-dichloro .


Synthesis Analysis

1,3-Dichloroadamantanes can be converted to mixtures of 2-oxaadamantane derivatives in fuming nitric acid . The structure of these derivatives was determined using two-dimensional NMR methods and X-ray analysis . Another synthesis method involves the protoadamantane route to 1,2- and 2,4-disubstituted adamantanes .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloroadamantane consists of a C10H14Cl2 formula . More detailed structural information can be obtained through methods such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

1,3-Dichloroadamantanes have been used in the synthesis of 2-oxaadamantane derivatives . They have also been involved in reactions with diphenylphosphide ions by the SRN1 mechanism .


Physical And Chemical Properties Analysis

1,3-Dichloroadamantane has a molecular weight of 205.124 . More detailed physical and chemical properties can be obtained through further laboratory analysis.

Scientific Research Applications

Soil Fumigation and Environmental Impact

1,3-Dichloropropene (1,3-D) is primarily used as a soil fumigant for controlling parasitic nematodes. Studies have focused on its impact on the environment, particularly its potential to leach through soil and contaminate groundwater. For instance, a monitoring program in five EU countries showed negligible contamination of groundwater with 1,3-D or its metabolites across various agroclimatic regions, indicating its environmental safety under certain conditions (Terry et al., 2008).

Impact on Soil Microbial Communities

The effects of 1,3-D on soil bacterial communities have been studied, particularly given the environmental concerns related to the phasing out of methyl bromide. Research indicates that 1,3-D has only a short-term and transitory impact on indigenous soil microbial communities. This finding is significant in evaluating the ecological safety of 1,3-D as a soil fumigant (Liu et al., 2015).

Agricultural Applications

In agriculture, 1,3-D is used as an alternative to methyl bromide for controlling soilborne pests in various crops, such as tomatoes and cucumbers. Field trials in China have demonstrated that 1,3-D is effective in increasing crop yields and reducing the incidence of soilborne diseases and nematodes, comparable to methyl bromide in many cases (Qiao et al., 2011; Qiao et al., 2012).

Cancer Research and Toxicology

While not directly related to 1,3-Dichloroadamantane, dichloroacetate (DCA), a related compound, has been studied for its potential in cancer treatment. DCA has been shown to reverse the Warburg effect and inhibit growth in cancer models, as explored in a phase 1 study assessing its safety and pharmacokinetic profile in patients with advanced solid tumors (Chu et al., 2015).

properties

IUPAC Name

1,3-dichloroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCQHWJVJXVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333925
Record name 1,3-Dichloroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroadamantane

CAS RN

16104-50-0
Record name 1,3-Dichloroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JL Adcock, H Luo - The Journal of Organic Chemistry, 1993 - ACS Publications
1, 2-Dichloro-F-adamantane, 1, 3-dichloro-F-adamantane, 1, 3, 5-trichloro-F-adamantane, 1, 3, 5, 7-tet-rachloro-F-adamantane, and 1-chloro-F-norbomane have been synthesized by …
Number of citations: 9 pubs.acs.org
JT Roberts, BR Rittberg, P Kovacic… - The Journal of …, 1980 - ACS Publications
IVyV-Dihalo derivatives of (1-adamantyl)-and neopentylamine are converted to the corresponding alkyl halides in excellent yields (88-94%) during GLC at 155-330 C. Decomposition …
Number of citations: 8 pubs.acs.org
Y Inamoto, T Kadono, N Taka-ishi - Synthetic Communications, 1973 - Taylor & Francis
A variety of direct halogenations on the adamantane skeleton have been reported. For example, bromination of adamantane with bromine, which is considered to proceed through an …
Number of citations: 4 www.tandfonline.com
I Tabushi, J Hamuro, R Oda - The Journal of Organic Chemistry, 1968 - ACS Publications
In a current study of free-radical substitution of adamantane, the authors observed that in various radical halogenating conditions, the ratio of formation of 1-and 2-adamantyl radicals …
Number of citations: 25 pubs.acs.org
YM Pai, E Wanek, WP Weber - Journal of organometallic chemistry, 1984 - Elsevier
Dimethylsilyl- and 1,3-bis(dimethylsilyl)adamantane have been prepared in low yield by Wurtz reaction of dimethylchlorosilane with 1-chloroadamantane or 1,3-dichloroadamantane, …
Number of citations: 13 www.sciencedirect.com
CV Smith, WE Billups - Journal of the American Chemical Society, 1974 - ACS Publications
Norbornane, bicyclo [2.2. 2] octane, and adamantanehave been chlorinated using nitrogen cation radicals. Norbornane gave mainly exo-and emfo-2-chloronorbornane (96%); however,…
Number of citations: 28 pubs.acs.org
P Kovacic, JH Chen Chang - The Journal of Organic Chemistry, 1971 - ACS Publications
In various solvent systems, the reaction of ferric chloride or antimony pentachloride with adamantane yielded mainly chloroadamantane along with some 1, 3-dichloroadamantane. High …
Number of citations: 34 pubs.acs.org
AL Schwartz, S Moon - The Journal of Organic Chemistry, 1975 - ACS Publications
Silver acetate reacts with 1-bromoadamantane in carbon tetrachloride to produce 3-chloro-l-adamantyl acetate as the major product. Silver bromide acts on adamantane in CCU to give …
Number of citations: 6 pubs.acs.org
H Hamill, A Karim, MA McKervey - Tetrahedron, 1971 - Elsevier
Aluminium bromide-catalyzed bromination of either exo- or endo-2,3-trimethylenenorbornane gives 1,3,6-tribromoadamantane, 1,3,5-tribromoadamantane and 1,2,3,5,6,7-…
Number of citations: 17 www.sciencedirect.com
AE Lukach, AN Santiago… - Journal of Physical Organic …, 1994 - Wiley Online Library
The reactivity of 1, 3-dihaloadamantanes with diphenylphosphide ions (Ph 2 P−) in liquid ammonia was studied. 1, 3-Dichloroadamantane (1a), 1-bromo-3-chloroadamantane (1b) and …
Number of citations: 19 onlinelibrary.wiley.com

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